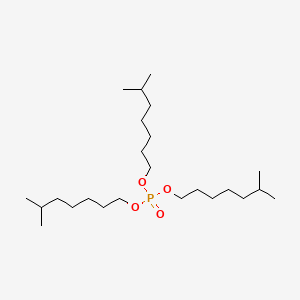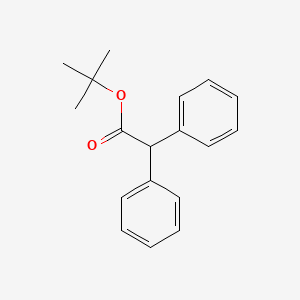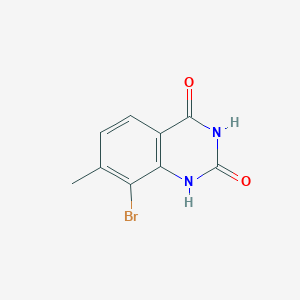
5-Amino-2-cyano-3-methyl-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-cyano-3-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzoic acid, characterized by the presence of amino, cyano, and methyl ester functional groups. This compound is known for its stability at room temperature and its solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester can be achieved through various organic synthesis steps. One common method involves the cyanation and amination of methyl benzoate derivatives. The process typically includes:
Cyanation: Introduction of the cyano group to the benzoic acid derivative.
Amination: Introduction of the amino group through reactions with ammonia or amines.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Amino-2-cyano-3-methyl-benzoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-cyano-3-methyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing cellular processes. For instance, its amino and cyano groups can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-Amino-5-cyano-3-methylbenzoic acid: Shares similar functional groups but lacks the ester moiety.
4-Cyano-benzoic acid methyl ester: Similar ester and cyano groups but different substitution pattern on the benzene ring.
Uniqueness: Its stability and solubility in organic solvents make it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 5-amino-2-cyano-3-methylbenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(12)4-8(9(6)5-11)10(13)14-2/h3-4H,12H2,1-2H3 |
InChI Key |
RUVXGPXCQSOYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)






![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)


